1,1',1''-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one)
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Overview
Description
2,4,6-Triacetylresorcinol is an organic compound derived from resorcinol, a dihydroxybenzene It is characterized by the presence of three acetyl groups attached to the 2, 4, and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triacetylresorcinol can be synthesized through the acetylation of resorcinol. One common method involves the reaction of resorcinol with acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride. The reaction typically occurs at elevated temperatures, around 140°C, to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of 2,4,6-Triacetylresorcinol may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triacetylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce resorcinol .
Scientific Research Applications
2,4,6-Triacetylresorcinol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of resins, adhesives, and coatings
Mechanism of Action
The mechanism by which 2,4,6-Triacetylresorcinol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The acetyl groups play a crucial role in these interactions by enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
4,6-Diacetylresorcinol: Another acetylated derivative of resorcinol, used in heterocyclic synthesis.
2,4,6-Trinitroresorcinol: A nitrated derivative with applications in explosives and analytical chemistry.
Uniqueness: 2,4,6-Triacetylresorcinol is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other derivatives may not be as effective .
Properties
CAS No. |
64857-82-5 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-(3,5-diacetyl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H12O5/c1-5(13)8-4-9(6(2)14)12(17)10(7(3)15)11(8)16/h4,16-17H,1-3H3 |
InChI Key |
KJCLYEKALSMWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)C(=O)C)O)C(=O)C |
Origin of Product |
United States |
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